molecular formula C10H12Cl4N2O4S2 B049159 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene CAS No. 115664-53-4

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene

Cat. No. B049159
M. Wt: 430.2 g/mol
InChI Key: JVHYQPPBPDCVPV-MGMDGDQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene, also known as DCB-45, is a compound that has been extensively studied for its potential applications in scientific research. DCB-45 is a synthetic compound that has been synthesized using various methods.

Scientific Research Applications

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been extensively studied for its potential applications in scientific research. One of the most promising applications of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is in the field of cancer research. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is not fully understood. However, studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce oxidative stress in cells, leading to the activation of various signaling pathways. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to inhibit the activity of certain enzymes involved in the regulation of cell growth and proliferation.

Biochemical And Physiological Effects

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to have various biochemical and physiological effects. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene can induce apoptosis in cancer cells, inhibit cell growth and proliferation, and induce oxidative stress in cells. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has also been shown to have neuroprotective properties and can protect neurons from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its potent anti-cancer properties. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to induce apoptosis in cancer cells at low concentrations, making it a promising candidate for the development of anti-cancer drugs. However, one of the main limitations of using 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene in lab experiments is its toxicity. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to be toxic to cells at high concentrations, making it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. One of the most promising directions is the development of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene-based anti-cancer drugs. Studies have shown that 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has potent anti-cancer properties and can induce apoptosis in cancer cells at low concentrations. Another future direction is the study of the neuroprotective properties of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been shown to protect neurons from oxidative damage, making it a promising candidate for the development of drugs for the treatment of neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.
Conclusion
In conclusion, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is a synthetic compound that has been extensively studied for its potential applications in scientific research. 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods and has been shown to have potent anti-cancer properties and neuroprotective properties. However, 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene is also toxic to cells at high concentrations, making it difficult to use in certain experiments. Further studies are needed to fully understand the mechanism of action of 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene and its potential applications in scientific research.

Synthesis Methods

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene has been synthesized using various methods. One of the most common methods involves the reaction of trichloroethylene with cysteine in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene. Other methods involve the reaction of tetrachloroethylene with cysteine or the reaction of 1,2,3,4-tetrachlorobutadiene with cysteine.

properties

CAS RN

115664-53-4

Product Name

1,4-(Bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene

Molecular Formula

C10H12Cl4N2O4S2

Molecular Weight

430.2 g/mol

IUPAC Name

(2R)-2-amino-3-[(1Z,3Z)-4-[(2R)-2-amino-2-carboxyethyl]sulfanyl-1,2,3,4-tetrachlorobuta-1,3-dienyl]sulfanylpropanoic acid

InChI

InChI=1S/C10H12Cl4N2O4S2/c11-5(7(13)21-1-3(15)9(17)18)6(12)8(14)22-2-4(16)10(19)20/h3-4H,1-2,15-16H2,(H,17,18)(H,19,20)/b7-5+,8-6+/t3-,4-/m0/s1

InChI Key

JVHYQPPBPDCVPV-MGMDGDQGSA-N

Isomeric SMILES

C(S/C(=C(/Cl)\C(=C(\Cl)/SC[C@H](N)C(=O)O)\Cl)/Cl)[C@H](N)C(=O)O

SMILES

C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl

Canonical SMILES

C(C(C(=O)O)N)SC(=C(C(=C(SCC(C(=O)O)N)Cl)Cl)Cl)Cl

synonyms

1,4-(bis-cystein-S-yl)-1,2,3,4-tetrachloro-1,3-butadiene
1,4-BCTB

Origin of Product

United States

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